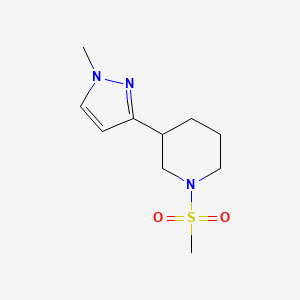
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine is a chemical compound that has been widely studied for its potential pharmaceutical applications. This compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for further research. In
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities . They are present in several biologically and medicinally active compounds .
Mode of Action
It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . Some pyrazole derivatives have been approved for the treatment of different types of cancer .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine in lab experiments is its potential as a selective COX-2 inhibitor. This makes it a promising candidate for further research in the development of anti-inflammatory drugs.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and renal toxicity in animals.
Future Directions
There are several future directions for research on 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine. One area of research is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify the mechanisms by which it induces apoptosis in cancer cells.
In addition, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential pharmaceutical applications. Its unique biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity. Future research could focus on developing new synthesis methods and exploring its potential as an anti-inflammatory and anti-cancer agent.
Synthesis Methods
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine involves several steps. The first step is the preparation of 1-methyl-1H-pyrazol-3-amine, which is then reacted with 1-chloro-3-(methylsulfonyl)propan-2-one to produce 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)propan-2-one. This intermediate is then reduced with sodium borohydride to yield this compound.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine has been studied for its potential use in treating various diseases. One area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases.
Another area of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, making it a promising candidate for further research.
properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-5-10(11-12)9-4-3-6-13(8-9)16(2,14)15/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQRPNTAMMBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)
![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)
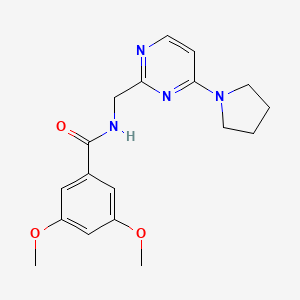
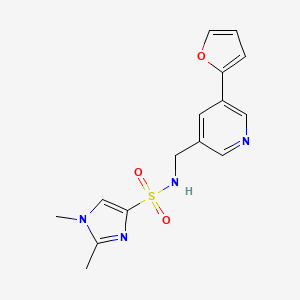

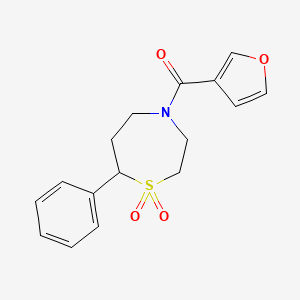
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)
![N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397305.png)
![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)
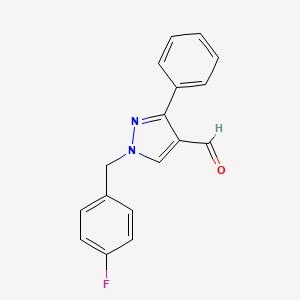
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)